N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a morpholine ring, and a pyrimidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the morpholine group, and the coupling of the trifluoromethylbenzamide moiety. Common reagents used in these reactions include various amines, halides, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling pathways.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrimidine-based molecules, such as:
- N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHYLBENZAMIDE
- N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-CHLOROBENZAMIDE
Uniqueness
What sets N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE apart is its trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity. This unique feature makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H22F3N5O2 |
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Molecular Weight |
457.4 g/mol |
IUPAC Name |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H22F3N5O2/c1-15-27-20(14-21(28-15)31-10-12-33-13-11-31)29-18-6-8-19(9-7-18)30-22(32)16-2-4-17(5-3-16)23(24,25)26/h2-9,14H,10-13H2,1H3,(H,30,32)(H,27,28,29) |
InChI Key |
AUIKYDZLBQMSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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